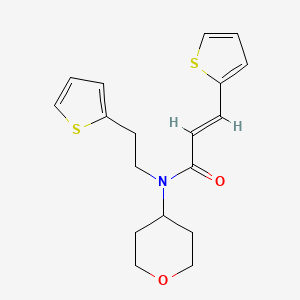
(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H21NO2S2 and its molecular weight is 347.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
Acrylamide derivatives, including those with thiophene moieties, are pivotal in heterocyclic synthesis, often serving as precursors for polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant implications in pharmaceutical and material sciences due to their unique chemical properties and potential biological activities (Mohareb et al., 2004).
Polymer Science and Enhanced Oil Recovery
Acrylamide-based polymers, such as tetra-polymers containing acrylamide units, are researched for their applications in enhanced oil recovery. These studies focus on the polymer's behavior in aqueous solutions, viscosity, and surface activity, which are critical for improving oil extraction processes (Zhong et al., 2016). Additionally, functionalized acrylamides have been designed to exhibit specific properties, such as salt tolerance or thermal stability, making them suitable for challenging extraction environments (Gou et al., 2015).
Organic Electronics and Materials
Certain acrylamide derivatives are explored for their potential in organic electronics, serving as new cathode materials in organic rechargeable devices. These compounds demonstrate significant performance, such as high charging rates and durability over thousands of charging–discharging cycles, indicating their potential in the development of sustainable energy storage technologies (Koshika et al., 2010).
Nonlinear Optical Materials
Acrylamide derivatives with specific substitutions have been studied for their nonlinear optical properties, which are essential for optical limiting applications. These applications are crucial for protecting human eyes and optical sensors from high-intensity light sources, suggesting the potential of these compounds in safety and communication technologies (Anandan et al., 2018).
properties
IUPAC Name |
(E)-N-(oxan-4-yl)-3-thiophen-2-yl-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-18(6-5-16-3-1-13-22-16)19(15-8-11-21-12-9-15)10-7-17-4-2-14-23-17/h1-6,13-15H,7-12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZYNDYWCXQCAQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)
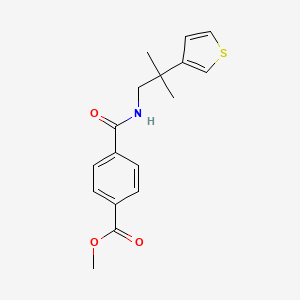
![3-(3-(benzyloxy)-4-methoxyphenyl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B2969976.png)
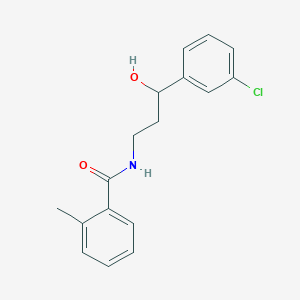
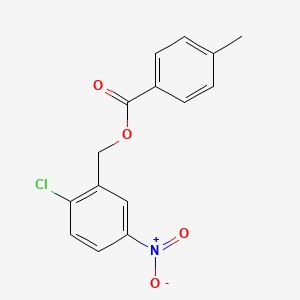
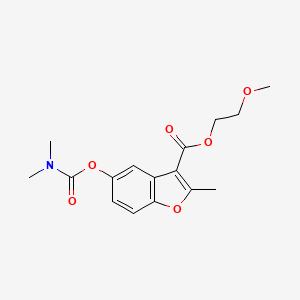
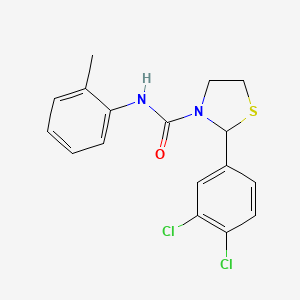
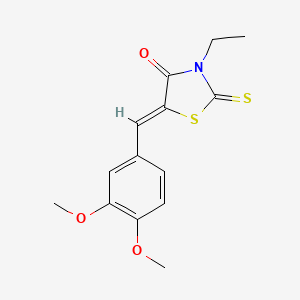

![(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine](/img/structure/B2969987.png)
![N-cyclopentyl-1-(3-ethoxypropyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2969988.png)
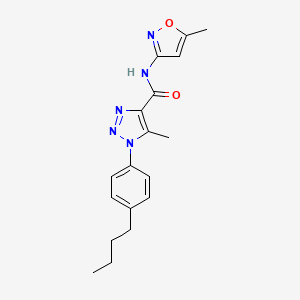
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)
